molecular formula C11H17ClO2SSi B14505345 [2-(Benzenesulfonyl)-1-chloroethyl](trimethyl)silane CAS No. 64489-03-8

[2-(Benzenesulfonyl)-1-chloroethyl](trimethyl)silane

Cat. No.: B14505345
CAS No.: 64489-03-8
M. Wt: 276.85 g/mol
InChI Key: UFAZUZORXKDRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-1-chloroethylsilane is a chemical compound with the molecular formula C11H17ClO2SSi. It is characterized by the presence of a benzenesulfonyl group, a chloroethyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-1-chloroethylsilane typically involves the reaction of benzenesulfonyl chloride with 1-chloro-2-(trimethylsilyl)ethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzenesulfonyl chloride. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Benzenesulfonyl)-1-chloroethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-1-chloroethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfonic acids.

    Reduction Reactions: Sulfides.

Scientific Research Applications

2-(Benzenesulfonyl)-1-chloroethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1-chloroethylsilane involves the reactivity of its functional groups. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the chloroethyl group can undergo nucleophilic substitution. The trimethylsilyl group provides steric protection and can be used as a temporary protecting group in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-1-chloroethylsilane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

CAS No.

64489-03-8

Molecular Formula

C11H17ClO2SSi

Molecular Weight

276.85 g/mol

IUPAC Name

[2-(benzenesulfonyl)-1-chloroethyl]-trimethylsilane

InChI

InChI=1S/C11H17ClO2SSi/c1-16(2,3)11(12)9-15(13,14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

UFAZUZORXKDRBN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CS(=O)(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.